Procainamide

Description

A derivative of procaine with less CNS action.

This compound is an Antiarrhythmic.

This compound is an oral antiarrhythmic agent that has been in use for more than 60 years. Long term this compound therapy is known to induce hypersensitivity reactions, autoantibody formation and a lupus-like syndrome but is a rare cause of clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1950 and is indicated for ventricular arrhythmia and cardiac arrhythmia and has 5 investigational indications. This drug has a black box warning from the FDA.

A class Ia antiarrhythmic drug that is structurally-related to PROCAINE.

See also: this compound Hydrochloride (has salt form).

Propriétés

IUPAC Name |

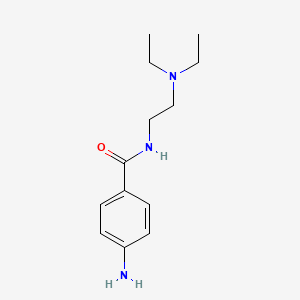

4-amino-N-[2-(diethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQCZEXYDRLIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

614-39-1 (hydrochloride) | |

| Record name | Procainamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023512 | |

| Record name | Procainamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procainamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN PETROLEUM ETHER /HYDROCHLORIDE SALT/, 3.02e+00 g/L | |

| Record name | Procainamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROCAINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procainamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51-06-9 | |

| Record name | Procainamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procainamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procainamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROCAINAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Procainamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procainamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCAINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39WTC366D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROCAINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procainamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165-169 °C, 165 - 169 °C | |

| Record name | Procainamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Procainamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Procainamide in Cardiac Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procainamide, a cornerstone in antiarrhythmic therapy, exerts its primary effects through the modulation of ion channels in cardiac myocytes. As a Class IA antiarrhythmic agent, its principal mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in a state-dependent manner, leading to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential and a slowing of conduction. Additionally, this compound exhibits inhibitory effects on several potassium channels, most notably the hERG (human Ether-à-go-go-Related Gene) channel, which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP). This guide provides a comprehensive technical overview of this compound's molecular interactions with cardiac ion channels, its influence on the cellular electrophysiology of the heart, and detailed methodologies for its experimental investigation.

Core Mechanism of Action: Ion Channel Modulation

This compound's antiarrhythmic properties stem from its direct interaction with and blockade of key ion channels responsible for the generation and propagation of the cardiac action potential.

Sodium Channel (NaV1.5) Blockade

The primary therapeutic target of this compound is the fast voltage-gated sodium channel, NaV1.5, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential in non-nodal tissues.[1][2][3][4] this compound exhibits a state-dependent and use-dependent blockade of these channels, meaning its binding affinity is influenced by the conformational state of the channel and the frequency of channel activation.[5][6]

-

State-Dependent Block: this compound has a higher affinity for the open and inactivated states of the NaV1.5 channel compared to the resting state.[5][6] This property allows for a more pronounced effect in tissues that are frequently depolarizing or have a more depolarized resting membrane potential, such as in ischemic or damaged myocardium.

-

Use-Dependent Block: With increasing heart rates or during tachyarrhythmias, the sodium channels spend more time in the open and inactivated states. This increased "use" of the channels enhances the binding of this compound, leading to a greater degree of channel blockade and a more pronounced slowing of conduction.[6] The kinetics of this use-dependent block are characterized by an on-rate that increases with depolarization and an off-rate that is sufficiently slow to allow for the accumulation of block at faster heart rates.[5]

The blockade of NaV1.5 channels by this compound leads to a decrease in the maximum rate of depolarization (Vmax), which is reflected as a widening of the QRS complex on an electrocardiogram (ECG).[7]

Potassium Channel Blockade

In addition to its effects on sodium channels, this compound also blocks several types of potassium channels, which are crucial for the repolarization phase (Phase 3) of the action potential. This action contributes to its Class IA classification.[2]

-

hERG (IKr) Channel Blockade: this compound is known to block the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This blockade delays repolarization, leading to a prolongation of the action potential duration (APD) and an increase in the QT interval on the ECG.[8]

Electrophysiological Effects on Cardiac Cells

The combined effects of sodium and potassium channel blockade by this compound result in characteristic changes to the cardiac action potential:

-

Decreased Vmax: The blockade of fast sodium channels directly reduces the maximum rate of rise of the action potential's upstroke.[1]

-

Prolonged Action Potential Duration (APD): The inhibition of potassium channels, particularly IKr, delays repolarization, leading to a longer APD at both 50% and 90% repolarization (APD50 and APD90).[1][9]

-

Increased Effective Refractory Period (ERP): The prolongation of the APD contributes to an extended ERP, during which the cardiac cell is less excitable.[10]

-

Slowed Conduction Velocity: The reduction in Vmax slows the propagation of the electrical impulse throughout the cardiac tissue.[4]

These electrophysiological alterations help to terminate and prevent re-entrant arrhythmias by interrupting the re-entrant circuit and reducing the excitability of the myocardium.

Quantitative Data on this compound's Actions

The following tables summarize the available quantitative data on the effects of this compound on cardiac ion channels and action potential parameters.

| Parameter | Channel/Tissue | Value | Reference(s) |

| IC50 (hERG Blockade) | hERG (IKr) | ~139 µM | [11] |

| Time Constant (Onset of Use-Dependent Block) | Canine Cardiac Purkinje Fibers | 1.01 ± 0.31 seconds (for Vmax) | [12] |

| Time Constant (Onset of Use-Dependent VT Cycle Length Prolongation) | Human Ventricles | 4.0 ± 1.3 seconds | [6] |

Table 1: Quantitative Data on this compound's Ion Channel Blockade and Kinetics

| Concentration | Tissue/Cell Type | Parameter | Change from Control | Reference(s) |

| 7 mM | Guinea Pig Papillary Muscle | Vmax | Decreased to 42 V/s (Control not specified) | [1] |

| 7 mM | Guinea Pig Papillary Muscle | HDT | Increased to 578 ms (B15284909) (Control not specified) | [1] |

| 10 mg/L | Canine Subendocardial Purkinje Fibers | Vmax | Significantly decreased | [9] |

| 10 mg/L | Canine Ventricular Muscle | APD100 | Increased | [9] |

| 15.8 µg/ml (peak plasma) | Human Ventricles (in vivo) | QRS Interval | Prolonged by an average of 23.9 ± 6.8% | [13] |

Table 2: Concentration-Dependent Effects of this compound on Action Potential Parameters (Note: HDT refers to Half-Decay Time, which is related to action potential duration)

Signaling Pathways and Experimental Workflows

This compound's primary mechanism does not involve direct modulation of intracellular signaling cascades. Its effects are a direct consequence of ion channel blockade. The following diagrams illustrate the core mechanism of action and a typical experimental workflow for its investigation.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.5 Current Analysis

This protocol is designed to measure the effects of this compound on the cardiac sodium channel NaV1.5 expressed in a heterologous system (e.g., HEK293 cells).[14][15]

Cell Preparation:

-

Culture HEK293 cells stably expressing human NaV1.5 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium currents.

Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution at room temperature or 37°C.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

Compensate for series resistance (typically >80%) to minimize voltage errors.

-

Apply voltage-clamp protocols to assess tonic and use-dependent block.

Voltage Protocols:

-

Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a peak sodium current.

-

Use-Dependent Block: From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Recovery from Inactivation: Use a two-pulse protocol. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse is applied to assess the fraction of recovered channels.

Data Analysis:

-

Measure the peak inward sodium current in the absence (control) and presence of various concentrations of this compound.

-

For tonic block, calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC50.

-

For use-dependent block, normalize the peak current of each pulse in the train to the first pulse to visualize the development of block.

-

For recovery from inactivation, plot the fraction of recovered current against the recovery interval and fit the data to an exponential function to determine the time constant (τ) of recovery.

Optical Mapping of Cardiac Action Potentials

This protocol allows for the high-resolution spatiotemporal mapping of action potentials across the epicardial surface of an isolated heart.[16][17][18]

Heart Preparation:

-

Isolate the heart from a suitable animal model (e.g., rabbit or rat) and cannulate the aorta for Langendorff perfusion.

-

Perfuse the heart with warm (37°C), oxygenated Tyrode's solution.

Dye and Uncoupler Loading:

-

To minimize motion artifacts, perfuse the heart with an excitation-contraction uncoupler such as blebbistatin.[16]

-

Load the heart with a voltage-sensitive dye (e.g., di-4-ANEPPS) by perfusing it through the coronary circulation.[16]

Optical Recording Setup:

-

Position the heart in a recording chamber.

-

Illuminate the epicardial surface with an appropriate excitation light source (e.g., a high-power LED).

-

Use a high-speed, high-resolution camera (e.g., CMOS or CCD) with an appropriate emission filter to record the fluorescence changes.

-

Synchronize electrical stimulation with the image acquisition.

Experimental Protocol:

-

Record baseline electrical activity (pseudo-ECG) and optical signals.

-

Apply pacing protocols, such as steady-state pacing at different cycle lengths or programmed electrical stimulation (S1-S2 protocol), to assess the restitution properties of the action potential.

-

Perfuse the heart with different concentrations of this compound and repeat the pacing protocols.

Data Analysis:

-

Process the raw optical data to improve the signal-to-noise ratio using spatial and temporal filtering.

-

For each pixel (representing a small area of tissue), construct the optical action potential waveform.

-

From the optical action potentials, calculate parameters such as activation time, repolarization time, and APD at different repolarization levels (e.g., APD50, APD90).

-

Generate activation maps to visualize the spread of electrical activation and calculate conduction velocity.

-

Generate APD maps to assess the spatial distribution of action potential duration.

-

Construct APD restitution curves by plotting APD against the preceding diastolic interval to evaluate the rate-dependent effects of this compound.

Conclusion

This compound's antiarrhythmic efficacy is rooted in its dual-action blockade of both sodium and potassium channels in cardiac myocytes. Its state- and use-dependent inhibition of NaV1.5 channels is a key feature that makes it particularly effective in terminating tachyarrhythmias, while its blockade of potassium channels contributes to the prolongation of the refractory period. A thorough understanding of these molecular and cellular mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of antiarrhythmic drug therapies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in ACLS [aclsonline.us]

- 8. Effects of this compound on transmural ventricular repolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Activity of Procanbid, this compound twice-daily formulation, to suppress ventricular premature depolarizations. The Study Group Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual actions of this compound on batrachotoxin-activated sodium channels: open channel block and prevention of inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics of this compound in patients with ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Structural basis of human Nav1.5 gating mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Optical Mapping of Action Potentials and Calcium Transients in the Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Rhythm Restorer: A Technical History of Procainamide

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Elucidation of a Foundational Antiarrhythmic Agent

Introduction

Procainamide, a cornerstone in the pharmacological management of cardiac arrhythmias for over half a century, represents a classic example of targeted drug development stemming from astute clinical observation and chemical modification. As a Class IA antiarrhythmic agent, its enduring presence in both clinical practice and research is a testament to its efficacy in controlling a spectrum of supraventricular and ventricular tachyarrhythmias. This technical guide provides a comprehensive overview of the discovery, history, and scientific elucidation of this compound, with a focus on the key experiments that defined its pharmacological profile. Quantitative data are summarized for comparative analysis, and detailed methodologies for seminal experiments are provided to inform contemporary research.

Historical Development: From Local Anesthetic to Antiarrhythmic

The journey to this compound began with its chemical cousin, procaine (B135). The impetus for its development was twofold: a pressing clinical need and a strategic imperative during World War II, which disrupted the supply of quinidine, the primary antiarrhythmic at the time.[1]

A pivotal observation was made in 1936 by F.R. Mautz, who noted that direct application of the local anesthetic procaine to the myocardium elevated the ventricular threshold for electrical stimulation.[2] This finding laid the groundwork for its use as an antiarrhythmic agent. However, procaine's utility was severely limited by its rapid enzymatic hydrolysis in plasma, resulting in a very short duration of action, and its propensity to cause central nervous system side effects such as tremors and respiratory depression.[2]

This led researchers to seek a more stable analog. By replacing the ester linkage in procaine with an amide group, which is less susceptible to hydrolysis by plasma esterases, scientists synthesized this compound (4-amino-N-(2-diethylaminoethyl)benzamide).[2] This modification significantly extended the drug's half-life, making it a viable therapeutic agent. This compound was subsequently approved by the US Food and Drug Administration (FDA) on June 2, 1950, and marketed as Pronestyl.[2]

Later, the discovery of this compound's primary active metabolite, N-acetylthis compound (NAPA), added another layer of complexity and therapeutic interest. NAPA was found to have its own distinct antiarrhythmic properties, primarily exhibiting Class III effects, and a longer half-life than the parent compound.[3]

Mechanism of Action: Ion Channel Blockade

This compound is classified as a Vaughan Williams Class IA antiarrhythmic. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[4][5] By binding to the open state of these channels, this compound slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax), which in turn slows conduction velocity within the heart.[6]

In addition to its sodium channel blocking activity, this compound also inhibits the delayed rectifier potassium current (IKr).[2] This action prolongs the duration of the action potential (APD) and, consequently, the effective refractory period (ERP) of cardiac tissue. This dual action on both sodium and potassium channels is characteristic of Class IA agents and contributes to its efficacy in terminating re-entrant arrhythmias.

The active metabolite, NAPA, exhibits a different primary mechanism. It is considered a Class III antiarrhythmic agent because it predominantly blocks potassium channels, leading to a significant prolongation of the APD with minimal effect on the Vmax.[1]

Pharmacokinetic and Pharmacodynamic Profile

The clinical efficacy and safety of this compound are governed by its pharmacokinetic and pharmacodynamic properties, which have been extensively studied.

Pharmacokinetic Parameters

This compound can be administered intravenously, intramuscularly, or orally, although oral formulations are no longer widely available in some regions.[3] It is metabolized in the liver, primarily through acetylation to NAPA. The rate of this acetylation is genetically determined, leading to "slow" and "fast" acetylator phenotypes.[7]

| Parameter | This compound | N-acetylthis compound (NAPA) | Reference(s) |

| Bioavailability (oral) | 75-95% | ~85% | [7],[1] |

| Volume of Distribution | 1.5-2.5 L/kg | - | [7] |

| Plasma Protein Binding | 15-25% | ~10% | [7],[1] |

| Elimination Half-life | 3-7 hours (normal renal function) | 6-10 hours (normal renal function) | [7],[8] |

| Metabolism | Hepatic acetylation (CYP2D6 involved) | - | [2] |

| Excretion | 30-60% excreted as NAPA | Primarily renal | [7] |

Table 1: Pharmacokinetic Parameters of this compound and NAPA.

Therapeutic and Toxic Concentrations

Effective antiarrhythmic activity is correlated with plasma concentrations of both this compound and NAPA. Therapeutic drug monitoring is crucial due to a narrow therapeutic index.

| Drug | Therapeutic Range | Toxic/Critical Value | Reference(s) |

| This compound | 4.0 - 10.0 mcg/mL | > 12.0 mcg/mL | [7],[9] |

| N-acetylthis compound (NAPA) | 12.0 - 18.0 mcg/mL | ≥ 40.0 mcg/mL | [9] |

| Combined (this compound + NAPA) | 10.0 - 30.0 mcg/mL | - | [8] |

Table 2: Therapeutic and Toxic Plasma Concentrations.

Key Experimental Investigations

The understanding of this compound's antiarrhythmic properties is built upon a foundation of preclinical and clinical experiments. Below are summaries of key experimental designs and their findings.

In Vitro Electrophysiology Studies (Guinea Pig Papillary Muscle)

These experiments were crucial for elucidating the direct effects of this compound and NAPA on cardiac tissue.

Experimental Protocol:

-

Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The right papillary muscle is dissected and mounted in a tissue bath.[6]

-

Superfusion: The muscle is superfused with a warmed (37°C), oxygenated Tyrode's solution containing physiological concentrations of ions.[6]

-

Stimulation: The preparation is stimulated at a constant rate (e.g., 1 Hz) using external electrodes.

-

Intracellular Recording: A glass microelectrode is inserted into a cardiomyocyte to record transmembrane action potentials.

-

Drug Application: After obtaining stable baseline recordings, this compound or NAPA at various concentrations is added to the superfusate.

-

Data Analysis: Key parameters of the action potential are measured, including the maximum upstroke velocity (Vmax) and the action potential duration (e.g., at 50% or 90% repolarization, APD50/APD90).[6]

Key Findings from Guinea Pig Studies:

| Drug | Concentration (mM) | Effect on Vmax | Effect on Half-Decay Time (HDT) | Reference |

| Control | - | 134 V/s | 187 ms (B15284909) | [6] |

| This compound | 7.0 | 42 V/s (↓ 68.7%) | 578 ms (↑ 209%) | [6] |

| NAPA | 7.0 | 48 V/s (↓ 64.2%) | 420 ms (↑ 124.6%) | [6] |

Table 3: Electrophysiological Effects of this compound and NAPA on Guinea Pig Papillary Muscle. These results demonstrate that both this compound and its metabolite NAPA reduce Vmax and prolong action potential duration, consistent with Class IA antiarrhythmic properties in this species.[6]

In Vivo Canine Models of Ventricular Arrhythmia

Canine models, particularly those involving myocardial infarction, have been instrumental in evaluating the efficacy and proarrhythmic potential of antiarrhythmic drugs in a setting that more closely resembles human pathology.

Experimental Protocol (Post-Myocardial Infarction Model):

-

Surgical Preparation: Anesthetized dogs undergo a thoracotomy to expose the heart.

-

Myocardial Infarction Induction: The left anterior descending (LAD) coronary artery is occluded for a set period (e.g., 2 hours) and then reperfused to create an infarct.[10]

-

Recovery Period: Animals are allowed to recover for several days to allow the arrhythmogenic substrate to develop.

-

Electrophysiology Study: After the recovery period, a follow-up study is performed. Catheters are placed in the heart for programmed electrical stimulation (PES).

-

Arrhythmia Induction: PES is used to attempt to induce ventricular tachycardia (VT) or ventricular fibrillation (VF).

-

Drug Administration: this compound is administered intravenously (e.g., 15 mg/kg).[1]

-

Post-Drug Testing: PES is repeated to assess the drug's effect on arrhythmia inducibility.

Key Findings from Canine Studies:

-

In a canine infarction model, this compound (15 mg/kg IV) was effective in making ventricular fibrillation noninducible in 78% of trials.[10]

-

However, it did not prevent the induction of sustained ventricular tachycardia and, in some cases, converted inducible VF into a stable VT, demonstrating a potential proarrhythmic effect.[1][10]

-

Proarrhythmia (development of inducible VT when not previously present) was observed in 29% of dogs that received this compound.[10]

Human Clinical Trials: The PROCAMIO Study

The PROCAMIO (this compound vs. Amiodarone (B1667116) in Stable Wide QRS Tachycardia) trial provided important contemporary evidence for the use of this compound.

Experimental Protocol (PROCAMIO Trial):

-

Study Design: A multicenter, prospective, randomized, open-label controlled trial.[2][5]

-

Patient Population: Patients with hemodynamically stable, regular wide QRS complex tachycardia.[4]

-

Intervention: Patients were randomized to receive either intravenous this compound (10 mg/kg over 20 minutes) or intravenous amiodarone (5 mg/kg over 20 minutes).[2][5]

-

Primary Endpoint: Incidence of major cardiac adverse events within 40 minutes of infusion initiation.[5]

-

Secondary Endpoints: Tachycardia termination, hypotension, and other adverse events.[5]

Key Findings from the PROCAMIO Trial:

| Outcome | This compound (n=33) | Amiodarone (n=29) | p-value | Reference(s) |

| Major Adverse Cardiac Events (Primary Endpoint) | 9% | 41% | 0.006 | [5],[11] |

| Tachycardia Termination within 40 min | 67% | 38% | 0.026 | [5],[11] |

Table 4: Key Outcomes of the PROCAMIO Trial. The study concluded that for stable wide complex tachycardia, this compound was associated with fewer major adverse cardiac events and a higher rate of tachycardia termination compared to amiodarone.[5][11]

Adverse Effects and Toxicity

Despite its efficacy, the use of this compound is limited by a significant side effect profile.

-

Cardiac Toxicity: The most serious adverse effects are cardiac, including hypotension, bradycardia, and proarrhythmia. By prolonging the QT interval, this compound can increase the risk of Torsades de Pointes.[2]

-

Drug-Induced Lupus Erythematosus: Chronic use of this compound is associated with the development of a syndrome resembling systemic lupus erythematosus (SLE), characterized by the presence of antinuclear antibodies (ANA), arthralgia, and myalgia.[4] This side effect is less common with NAPA.[7]

-

Gastrointestinal Effects: Nausea and vomiting are common.

-

Hematological Effects: Agranulocytosis, though rare, is a potentially fatal complication.[2]

Conclusion

The history of this compound is a compelling narrative of scientific progress, from the initial observation of a local anesthetic's cardiac effects to the targeted chemical synthesis of a more stable and effective antiarrhythmic. Its mechanism of action, centered on the blockade of cardiac sodium and potassium channels, has been meticulously characterized through decades of in vitro and in vivo experimentation. While its clinical use has been tempered by a significant adverse effect profile, this compound remains an important tool in the management of life-threatening arrhythmias, as underscored by modern clinical trials like PROCAMIO. For researchers and drug development professionals, the story of this compound serves as a valuable case study in cardiovascular pharmacology, highlighting the intricate relationship between chemical structure, ion channel function, and clinical outcome.

References

- 1. Promotion of ventricular tachycardia induction by this compound in dogs with inducible ventricular fibrillation late after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wikem.org [wikem.org]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. coreem.net [coreem.net]

- 5. Safety and Efficacy of Intravenous this compound and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]

- 6. Molecular basis of the different effects of this compound and N-acetylthis compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: clinical pharmacology and efficacy against ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound/N-acetyl this compound | Basicmedical Key [basicmedicalkey.com]

- 9. logan.testcatalog.org [logan.testcatalog.org]

- 10. Proarrhythmic effects of this compound and tocainide in a canine infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Procainamide Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procainamide, a cornerstone of antiarrhythmic therapy for decades, serves as a critical scaffold for understanding the structure-activity relationships (SAR) of Class Ia antiarrhythmic agents. As a blocker of both voltage-gated sodium (Na+) and potassium (K+) channels, its efficacy and toxicity are intricately linked to its chemical structure. This technical guide provides an in-depth analysis of the SAR of this compound, focusing on its aromatic ring, amide linkage, and tertiary amine terminus. It summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate complex pathways and relationships, offering a comprehensive resource for professionals in drug discovery and development.

Core Structure and Mechanism of Action

This compound, chemically known as 4-amino-N-(2-diethylaminoethyl)benzamide, is an analog of the local anesthetic procaine.[1] The replacement of procaine's ester group with a more stable amide linkage significantly increases its biological half-life by reducing susceptibility to hydrolysis by plasma esterases.[1]

This compound is classified as a Class Ia antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of fast voltage-gated sodium channels (INa) in cardiomyocytes.[1][2] By binding to the open or inactivated state of these channels, this compound decreases the maximum upstroke velocity (Vmax or Phase 0) of the cardiac action potential.[2] This slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3]

In addition to its sodium channel blocking activity, this compound also inhibits the delayed rectifier potassium current (IKr), which is mediated by the hERG channel.[1] This action prolongs the duration of the cardiac action potential (APD) and increases the effective refractory period (ERP).[4] This dual action on both sodium and potassium channels is characteristic of Class Ia agents and contributes to both their therapeutic efficacy and proarrhythmic potential, such as the risk of Torsades de Pointes.[4][5]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound can be dissected by examining the contributions of its three key structural components: the aromatic ring, the amide linker, and the terminal tertiary amine.

The Aromatic Ring and the 4-Amino Group

The para-amino group on the benzamide (B126) ring is a critical site for metabolism. In vivo, this primary aromatic amine undergoes N-acetylation, catalyzed by N-acetyltransferase, to form N-acetylthis compound (NAPA).[1] This metabolic step is highly significant as NAPA possesses a different pharmacological profile from the parent drug.

-

N-acetylthis compound (NAPA): NAPA is a significantly less potent sodium channel blocker than this compound but retains potent IKr blocking activity.[6] This shifts its profile towards that of a Class III antiarrhythmic. The reduced sodium channel blocking activity of NAPA is attributed to both steric hindrance from the acetyl group and altered electronic properties of the aromatic ring, which diminish crucial cation-π and aromatic-aromatic interactions within the channel's binding site.[6]

-

Oxidative Metabolism: The aromatic amine is also susceptible to oxidation by cytochrome P-450 and myeloperoxidase in activated leukocytes, forming reactive hydroxylamine (B1172632) and nitroso metabolites. These metabolites are implicated in the toxicological profile of this compound, particularly the induction of a drug-induced lupus erythematosus-like syndrome and agranulocytosis.[1] Acetylation of the amino group reduces the substrate available for this oxidative pathway.[1]

The Amide Linker

The amide bond in this compound is fundamental to its pharmacokinetic profile.

-

Stability: Compared to the ester linkage in procaine, the amide bond is significantly more resistant to enzymatic hydrolysis, resulting in a longer plasma half-life (approximately 2.5 to 4.5 hours) and allowing for effective oral administration.[1]

-

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which may be crucial for anchoring the molecule within the binding pocket of the ion channel.

The Tertiary Amine Terminus

The diethylaminoethyl side chain is essential for the drug's activity, primarily through its interaction with the intracellular pore of the ion channels.

-

Ionization and Access: At physiological pH, the tertiary amine (pKa ~9.23) is predominantly protonated. This positive charge is crucial for its blocking action, which occurs from the intracellular side of the channel.[1] The charged amine likely interacts with key acidic or aromatic amino acid residues within the channel pore.

-

Lipophilicity: The nature of the alkyl substituents on the amine influences the drug's lipophilicity. While the protonated amine is hydrophilic, increasing the lipophilicity of this part of the molecule can enhance sodium channel inhibition, although an optimal balance is necessary to maintain solubility and avoid excessive hERG blockade.

-

Metabolism: The ethyl groups on the tertiary amine are subject to N-dealkylation, forming metabolites such as desethylthis compound (B1207893) and N-acetyl desethylthis compound, which are generally less active.

Quantitative Data Summary

| Compound | Modification | Vmax Effect (Na+ Block) | APD/HDT Effect (K+ Block) | Physicochemical Properties |

| This compound | Parent Drug | Potent Blocker | Moderate Prolongation | pKa: 9.23; Less lipophilic than NAPA |

| N-acetylthis compound (NAPA) | N-acetylation of 4-amino group | Weak Blocker | Potent Prolongation | pKa: 8.4; More lipophilic than this compound |

Table 1: Comparison of the electrophysiological and physicochemical properties of this compound and its major metabolite, N-acetylthis compound (NAPA). Data synthesized from multiple sources.[6]

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound analogs generally involves the coupling of a substituted benzoic acid with a functionalized diamine. A representative procedure is as follows:

-

Protection of the Aromatic Amine: The starting material, 4-aminobenzoic acid, is first protected to prevent side reactions. This is commonly achieved by reacting it with an agent like di-tert-butyl dicarbonate (B1257347) (Boc2O) to form the N-Boc protected derivative.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the protected 4-aminobenzoic acid is activated to facilitate amide bond formation. This can be done using reagents such as N,N'-dicyclohexylcarbodiimide (DCC), thionyl chloride (SOCl2), or by converting it to an active ester (e.g., N-hydroxysuccinimide ester).

-

Amide Coupling: The activated benzoic acid derivative is then reacted with the desired N,N-dialkyl-ethylenediamine (e.g., N,N-diethylethylenediamine for this compound) in an appropriate solvent with a base to form the protected this compound analog.

-

Deprotection: The protecting group (e.g., Boc) on the aromatic amine is removed, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the final this compound analog.

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.

Electrophysiological Evaluation

4.2.1 In Vitro Patch-Clamp Electrophysiology

-

Objective: To determine the potency and mechanism of ion channel blockade (e.g., Nav1.5, hERG).

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected to express the specific human cardiac ion channel of interest are commonly used.

-

Methodology:

-

Cells are cultured and prepared for electrophysiological recording.

-

The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.

-

Specific voltage protocols are applied to elicit the desired ion currents (e.g., a depolarization step to activate sodium channels).

-

The baseline current is recorded. The cells are then perfused with solutions containing increasing concentrations of the test compound.

-

The reduction in current amplitude at each concentration is measured to construct a concentration-response curve.

-

The IC50 value (the concentration at which the compound inhibits 50% of the current) is calculated by fitting the data to the Hill equation.

-

Further experiments using different voltage protocols can determine if the block is state-dependent (i.e., preferential binding to the open, closed, or inactivated state of the channel).

-

4.2.2 Isolated Cardiac Tissue Preparation

-

Objective: To assess the effect of compounds on the cardiac action potential in a multicellular preparation.

-

Preparation: Guinea pig or rabbit papillary muscles or canine Purkinje fibers are frequently used.

-

Methodology:

-

The heart is excised and the desired tissue (e.g., papillary muscle) is dissected and mounted in an organ bath.

-

The bath is perfused with warmed (37°C), oxygenated Tyrode's solution.

-

The tissue is stimulated at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

-

A sharp glass microelectrode filled with KCl is used to impale a cell and record the intracellular action potential.

-

Baseline action potential parameters are recorded, including Vmax (maximum upstroke velocity), action potential duration at 90% repolarization (APD90), and resting membrane potential.

-

The tissue is then exposed to increasing concentrations of the test compound, and changes in the action potential parameters are recorded.

-

Visualizations

Signaling Pathway

Caption: this compound's mechanism on the cardiac action potential.

Experimental Workflow

Caption: Typical workflow for a this compound SAR study.

Logical Relationships

Caption: Logical map of this compound's structure-activity relationships.

Conclusion

The structure-activity relationship of this compound is a well-defined interplay between its three core structural motifs. The aromatic amine is a key site for metabolic modulation of activity and a source of toxicity. The stable amide linker ensures a clinically useful pharmacokinetic profile, while the terminal tertiary amine is essential for potent intracellular blockade of cardiac ion channels. The comparison with its N-acetylated metabolite, NAPA, clearly demonstrates how a single structural modification can dramatically shift the pharmacological profile from a mixed Na+/K+ channel blocker to a more selective K+ channel blocker. This detailed understanding of this compound's SAR continues to inform the design of new antiarrhythmic agents with improved efficacy and safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. Class IA Antiarrhythmics Mnemonic for USMLE [pixorize.com]

- 5. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Molecular basis of the different effects of this compound and N-acetylthis compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

fundamental chemical and physical properties of procainamide

An In-depth Technical Guide on the Core Chemical and Physical Properties of Procainamide

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. It includes key quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound (IUPAC Name: 4-amino-N-[2-(diethylamino)ethyl]benzamide) is a well-established Class IA antiarrhythmic agent.[1] Its chemical structure is similar to procaine, but the ester group is replaced by an amide, which increases its stability and half-life.[1] The compound is most commonly used as its hydrochloride salt to enhance its solubility and stability.[2][3]

The core physicochemical properties of both the this compound free base and its hydrochloride salt are summarized below.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value (this compound Free Base) | Value (this compound Hydrochloride) | Reference(s) |

|---|---|---|---|

| IUPAC Name | 4-amino-N-[2-(diethylamino)ethyl]benzamide | 4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | [4][5] |

| Chemical Formula | C₁₃H₂₁N₃O | C₁₃H₂₂ClN₃O | [4][5] |

| Molecular Weight | 235.33 g/mol | 271.79 g/mol | [4][6] |

| Appearance | Solid | White to light yellow crystalline powder | [2][4] |

| Melting Point | 47°C (estimate) | 165-169 °C | [4][7] |

| Boiling Point | 377.72°C (estimate) | Not Applicable | [7] |

| pKa | 9.23 - 9.35 | Not Applicable | [4][8] |

| LogP (Octanol/Water) | 0.88 | Not Applicable | [4] |

| Water Solubility | 5050 mg/L (5.05 g/L) | Very soluble / Freely soluble |[3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification, quantification, and structural elucidation of this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Method | Key Data Points | Reference(s) |

|---|---|---|

| UV-Vis Spectroscopy | λmax: 278 nm (in water); 272 nm (pH 9.4 buffer); 285 nm | [4][9][10] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to N-H stretching (aromatic amine), C=O stretching (amide), and C-N stretching. | [2][11] |

| ¹H NMR Spectroscopy | Predicted spectra show characteristic signals for aromatic protons, ethyl groups, and methylene (B1212753) protons of the ethylaminoethyl chain. |

| Mass Spectrometry (MS) | Intense mass spectral peaks (for free base): 86 m/z, 99 m/z, 120 m/z, 235 m/z. |[4][12] |

Mechanism of Action and Signaling Pathway

This compound's primary antiarrhythmic effect is achieved by blocking voltage-gated sodium channels in cardiomyocytes.[1][13][14] As a Class IA agent, it binds to the open state of fast sodium channels (I_Na), which decreases the rate of depolarization (Phase 0) of the cardiac action potential.[14][15] This action slows the conduction velocity and increases the effective refractory period of the cardiac muscle.[1][14] Additionally, this compound inhibits the I_Kr rectifier K+ current, which contributes to prolonging the action potential duration.[1]

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound's properties.

Determination of this compound Concentration by UV-Vis Spectrophotometry

This protocol outlines a standard method for quantifying this compound hydrochloride in a solution, adapted from established analytical procedures.[16]

Objective: To determine the concentration of this compound hydrochloride in an aqueous solution using its characteristic UV absorbance.

Materials:

-

UV-Vis Spectrophotometer

-

1 cm quartz cuvettes

-

This compound Hydrochloride Reference Standard

-

0.1 M Hydrochloric Acid (HCl)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound Hydrochloride Reference Standard.

-

Dissolve the standard in a 100 mL volumetric flask with 0.1 M HCl and dilute to the mark.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by performing serial dilutions of the stock solution with 0.1 M HCl.

-

-

Preparation of Sample Solution:

-

Dissolve the unknown sample containing this compound in 0.1 M HCl.

-

Perform necessary dilutions with 0.1 M HCl to ensure the final concentration falls within the range of the calibration curve.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV range or to measure absorbance at the λmax of this compound (approx. 278 nm).

-

Use 0.1 M HCl as the blank to zero the instrument.

-

Measure the absorbance of each calibration standard and the sample solution(s).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Use the absorbance of the unknown sample and the regression equation to calculate its concentration. Remember to account for any dilution factors.

-

Caption: Experimental workflow for UV-Vis quantification of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) for the tertiary amine group of this compound.

Objective: To determine the pKa of this compound using potentiometric titration.

Materials:

-

pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, 10).

-

Magnetic stirrer and stir bar.

-

Burette (25 mL or 50 mL).

-

Beaker (100 mL).

-

This compound Hydrochloride.

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution.

-

Deionized water.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.2-0.3 g of this compound hydrochloride and dissolve it in 50 mL of deionized water in a beaker.

-

-

Titration Setup:

-

Place the beaker on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered but not in the path of the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the this compound solution.

-

Begin adding the NaOH titrant in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain more data points in this region.

-

Continue the titration well past the equivalence point until the pH curve flattens out again.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found using the first or second derivative of the titration curve.

-

The volume of titrant required to neutralize half of the this compound is V_eq / 2.

-

Find the pH on the titration curve that corresponds to the volume V_eq / 2. According to the Henderson-Hasselbalch equation, at this half-equivalence point, the pH is equal to the pKa of the analyte.

-

The pKa of this compound's tertiary amine is expected to be around 9.2-9.3.[4][8]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. This compound | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Hydrochloride | C13H22ClN3O | CID 66068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride, Sodium channel blocker (CAS 614-39-1) | Abcam [abcam.com]

- 7. This compound | 51-06-9 [amp.chemicalbook.com]

- 8. drugs.com [drugs.com]

- 9. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 10. This compound Hydrochloride [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. This compound (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 16. Collaborative study of the spectrophotometric determination of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Procainamide Pharmacokinetics and Metabolism in Research Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of procainamide, a class Ia antiarrhythmic agent, with a focus on its characterization in preclinical research models. The information presented herein is intended to support drug development professionals and researchers in designing and interpreting studies involving this compound.

Pharmacokinetics of this compound and N-acetylthis compound (NAPA)

This compound's disposition is characterized by rapid distribution and elimination, primarily through renal excretion and hepatic metabolism.[1] Its major and pharmacologically active metabolite is N-acetylthis compound (NAPA).[1][2] Understanding the pharmacokinetic profiles in different animal models is crucial for extrapolating data to human clinical scenarios.

Pharmacokinetic Parameters in Rat Models

Rats are a common model for initial pharmacokinetic screening. Studies show that this compound has a short half-life in this species, while its metabolite, NAPA, has a significantly longer half-life.[3] The pharmacokinetics of this compound and NAPA in rats have been described by one- and two-compartment open models, respectively.[3]

Table 1: Pharmacokinetic Parameters of this compound and NAPA in Rats

| Parameter | This compound (PA) | N-acetylthis compound (NAPA) | Reference |

| Administration Route | Intravenous (IV) | Intravenous (IV) | [3][4] |

| Dose | 10 mg/kg or 75 mg/kg | 86 mg/kg | [3][4] |

| Half-life (t½) | ~0.66 hours | ~2.1 hours | [3] |

| Total Body Clearance (CL) | 2.18 L/h/kg | - | [4] |

| Volume of Distribution (Vss) | 2.07 L/kg | - | [4] |

| Mean Residence Time (MRT) | 0.95 hours | 3.23 hours | [4] |

Data synthesized from multiple sources which may use different experimental conditions.

Pharmacokinetic Parameters in Dog Models

Dogs have been used to study the antiarrhythmic effects and pharmacokinetics of this compound.[5][6] In contrast to some other species, there is reportedly no evidence of significant acetylation of this compound to NAPA or deacetylation of NAPA back to the parent drug in dogs.[7] However, NAPA itself is an active antiarrhythmic agent in this model.[6]

Table 2: Pharmacokinetic Parameters of this compound and NAPA in Dogs

| Parameter | This compound (PA) | N-acetylthis compound (NAPA) | Reference |

| Administration Route | IV & Oral | IV | [7] |

| IV Dose | 8 mg/kg or 25.5 mg/kg | 10 mg/kg | [7] |

| Oral Dose | 25.5 mg/kg | - | [7] |

| Elimination Half-life (t½) | 2.43 - 2.85 hours | ~4.7 hours | [7] |

| Apparent Volume of Distribution (Vd) | 1.44 - 2.13 L/kg | - | [7] |

| Systemic Clearance (CL) | 0.412 - 0.519 L/kg/hr | - | [7] |

| Oral Bioavailability (F) | ~85% | - | [7] |

| Absorption Half-life (t½a) | ~0.5 hours | - | [7] |

Values represent ranges from studies with different dosing groups.

Metabolism of this compound

This compound undergoes extensive metabolism through several pathways, with significant species-dependent variations.[8][9] The primary routes are N-acetylation and oxidation.[8]

Major Metabolic Pathways

-

N-acetylation : The most common metabolic pathway for this compound is acetylation of the aromatic primary amine to form N-acetylthis compound (NAPA).[8] This reaction is catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme.[9] The rate of acetylation is genetically determined, leading to "slow" and "rapid" acetylator phenotypes.[8][10]

-

Oxidation & N-hydroxylation : this compound can be oxidized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, to form a reactive this compound hydroxylamine (B1172632) metabolite.[8][9][11] This pathway is considered minor in humans but is the major route in mice.[9] N-oxidation, mediated by flavin-containing monooxygenases (FMO1 and FMO3), is a major pathway in humans but minor in mice.[9]

-

Other Metabolites : Additional metabolites include desethylthis compound, p-aminobenzoic acid, and various N-acetylated conjugates, which are primarily excreted in the urine.[8][12]

Caption: Major metabolic pathways of this compound.

Experimental Protocols

Standardized protocols are essential for generating reliable and reproducible pharmacokinetic data. Below are outlines for typical in-vivo pharmacokinetic studies and analytical methods.

In-Vivo Pharmacokinetic Study Workflow

A typical workflow for assessing this compound pharmacokinetics in a research model, such as the rat, is detailed below.

-

Animal Model : Male Sprague-Dawley (SD) rats are commonly used.[4] Animals are cannulated in the femoral vein (for drug administration) and artery (for blood sampling) under anesthesia.[4]

-

Drug Administration : this compound HCl is dissolved in a suitable vehicle (e.g., saline) and administered as a single intravenous (IV) bolus at a specific dose (e.g., 10 mg/kg).[4] For oral studies, the drug is administered via gavage.[7]

-

Sample Collection : Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[3][4] Blood is collected into heparinized tubes and centrifuged to obtain plasma.

-

Sample Preparation : A simple protein precipitation method is typically employed. An internal standard (e.g., N-propionylthis compound) in a solvent like methanol (B129727) is added to the plasma samples.[4] The mixture is vortexed and centrifuged at high speed (e.g., 15,000 rpm) to pellet the precipitated proteins.[4]

-

Analysis : The supernatant is injected into an analytical system, such as HPLC or UHPLC, for quantification.[4][13]

-

Data Analysis : Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with software like NONMEM to determine key pharmacokinetic parameters (t½, CL, Vd, AUC).[3][14]

Caption: Workflow for a typical preclinical pharmacokinetic study.

Analytical Methodologies

Accurate quantification of this compound and NAPA in biological matrices is critical. High-performance liquid chromatography (HPLC) is the most common technique.

-

Method : Reversed-phase Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD).[4]

-

Sample Preparation : Protein precipitation with methanol containing an internal standard.[4]

-

Column : Synergi™ 4 µm polar, reversed-phase column.[4]

-

Mobile Phase : Isocratic elution with a mixture of 1% acetic acid (pH 5.5) and methanol (e.g., 76:24, v/v).[4]

-

Flow Rate : 0.2 mL/min.[4]

-

Detection : UV detection at 280 nm.

-

Validation : The method should be validated for linearity, accuracy, precision, and sensitivity, with a typical lower limit of quantification around 20 ng/mL for both compounds.[4]

Other reported methods include fluorescence polarization immunoassay and standard HPLC with UV detection.[7][13]

Conclusion

The pharmacokinetics of this compound and its primary metabolite, NAPA, have been characterized in several key research models, including rats and dogs. Significant interspecies differences exist, particularly in the metabolic pathways, with acetylation being predominant in humans while oxidation plays a larger role in rodents.[9] The data and protocols summarized in this guide provide a foundational framework for researchers designing preclinical studies to investigate the efficacy, safety, and disposition of this compound and related compounds. A thorough understanding of these model systems is essential for the successful translation of nonclinical findings to clinical applications.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of N-acetylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound and N-acetylthis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of this compound and N-acetylthis compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in the dog: antiarrhythmic plasma concentrations after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation of the electrophysiological and antiarrhythmic properties of the N-acetyl metabolite of this compound with plasma and tissue drug concentrations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound hydrochloride in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Metabolomics reveals the metabolic map of this compound in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug metabolism - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Analysis for this compound and N-acetyl this compound in plasma or serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Population pharmacokinetics of this compound from routine clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylprocainamide (NAPA): A Technical Guide on its Formation, Activity, and Clinical Significance

Executive Summary

Procainamide, a cornerstone Class IA antiarrhythmic agent, undergoes significant hepatic metabolism to form its primary active metabolite, N-acetylthis compound (NAPA). This biotransformation is not merely a detoxification step; NAPA itself possesses distinct and potent Class III antiarrhythmic properties. The rate of this conversion is governed by a well-established genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme, leading to significant inter-individual variability in the plasma concentrations of both the parent drug and its metabolite. This guide provides a comprehensive technical overview of the formation of NAPA, its unique pharmacological profile, and the critical experimental methodologies used in its study. A thorough understanding of NAPA is paramount for drug development professionals and researchers for optimizing therapeutic efficacy and ensuring patient safety during this compound therapy.

Formation of N-Acetylthis compound (NAPA)

The primary route of this compound metabolism is N-acetylation in the liver, which converts it to N-acetylthis compound.[1] This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2).[1][2]

The Role of N-acetyltransferase 2 (NAT2) Polymorphism

The gene for NAT2 is highly polymorphic, resulting in clinically significant variations in enzyme activity. This genetic variability categorizes individuals into three main phenotypes: slow, intermediate, and fast acetylators.[2][3]

-

Slow Acetylators: Individuals with two reduced-activity NAT2 alleles metabolize this compound slowly. This results in a lower NAPA/procainamide plasma ratio.[4] A smaller fraction of the this compound dose, typically 16% to 21%, is converted to NAPA in these individuals.[4]

-

Fast Acetylators: Those with at least one high-activity NAT2 allele metabolize this compound more rapidly, leading to higher NAPA/procainamide plasma ratios.[4] In this group, 24% to 33% of the this compound dose is converted to NAPA.[4]

This genetic difference is a critical determinant of the pharmacokinetic profile and the overall therapeutic and toxic effects of this compound administration.[1][2]

Figure 1. Metabolic conversion of this compound to NAPA via the NAT2 enzyme.

Pharmacological Activity and Clinical Data

This compound and NAPA have distinct electrophysiological profiles. This compound is a Class Ia antiarrhythmic, primarily blocking sodium channels, while NAPA is a Class III agent, predominantly blocking potassium channels.[5][6]

Mechanism of Action

NAPA exerts its antiarrhythmic effect by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channels.[2][7] These channels are responsible for conducting the rapid component of the delayed rectifier potassium current (IKr).[8][9] Inhibition of IKr delays cardiac repolarization, prolongs the action potential duration, and increases the effective refractory period, which are the hallmarks of a Class III antiarrhythmic effect.[10][11] This action contrasts with this compound, which primarily affects the initial depolarization phase (Phase 0) by blocking sodium channels.[6]

Figure 2. Signaling pathway for NAPA's Class III antiarrhythmic activity.

Pharmacokinetic and Therapeutic Data

The differing metabolic rates and clearance pathways of this compound and NAPA necessitate careful therapeutic drug monitoring. NAPA has a longer half-life than this compound and is primarily cleared by the kidneys.[12] Consequently, NAPA can accumulate to high levels, particularly in patients with renal impairment and in fast acetylators.[12][13]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | This compound | N-acetylthis compound (NAPA) |

| Therapeutic Range | 4.0 - 10.0 mcg/mL[14] | 12.0 - 18.0 mcg/mL[14] |

| Toxic Concentration | > 12.0 mcg/mL[14] | > 40.0 mcg/mL[14] |

| Elimination Half-life | ~3 hours (Normal Renal Function)[12] | ~7 hours (Normal Renal Function)[15] |

| Volume of Distribution (Vd) | 2.7 L/kg[12] | 1.25 L/kg[15] |

| Plasma Protein Binding | 15%[12] | ~10%[4][5] |

| Primary Clearance | Hepatic (~50%) & Renal (~50%)[12] | Renal[12] |

Table 2: Electrophysiological Effects on the ECG

| Parameter | This compound (Class Ia) | N-acetylthis compound (NAPA) (Class III) |

| QRS Interval | Prolongs[6] | No significant effect[6] |

| QTc Interval | Prolongs[6] | Prolongs[6] |

Key Experimental Protocols

Accurate assessment of NAPA formation and activity relies on robust analytical and genetic testing methodologies.

Protocol: Quantification of this compound and NAPA in Plasma via HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of this compound and NAPA in plasma, essential for therapeutic drug monitoring and pharmacokinetic studies.

Objective: To determine the concentrations of this compound and NAPA in a human plasma sample.

Materials:

-

HPLC system with UV or Diode Array Detector (DAD)

-

Reversed-phase C8 or C18 column

-

This compound and NAPA reference standards

-

Internal Standard (IS), e.g., N-propionylthis compound[16]

-

HPLC-grade methanol (B129727), acetonitrile, and water[16][17]

-

Glacial acetic acid, sodium hydroxide, methylene (B1212753) chloride[16]

-

Centrifuge and vortex mixer

Procedure:

-

Standard Preparation: Prepare stock solutions (1 mg/mL) of this compound, NAPA, and the internal standard in methanol. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 20 ng/mL to 10,000 ng/mL).[1]

-

Sample Preparation (Liquid-Liquid Extraction): a. To 0.5 mL of plasma sample, add 100 µL of the internal standard solution.[16] b. Alkalinize the mixture by adding 0.2 mL of 4M NaOH.[16] c. Add 4 mL of methylene chloride, vortex for 1 minute to extract the analytes.[16] d. Centrifuge the sample to separate the organic and aqueous layers. e. Transfer the organic (bottom) layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100-300 µL of the mobile phase.[18]

-

Chromatographic Conditions:

-